1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Dopamine D2 receptor Autoreceptor agonism Antipsychotic drug discovery

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione (CAS 920284-68-0; molecular formula C19H18ClN3O2; MW 355.8 g/mol) is a synthetic, dual-substituted isatin derivative belonging to the 4-piperazinyl-isatin chemotype. The compound features an indole-2,3-dione (isatin) core bearing a 3-chlorobenzyl substituent at the N1 position and an unsubstituted piperazine ring directly attached at the 4-position.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.8 g/mol
CAS No. 920284-68-0
Cat. No. B12641480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
CAS920284-68-0
Molecular FormulaC19H18ClN3O2
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H18ClN3O2/c20-14-4-1-3-13(11-14)12-23-16-6-2-5-15(17(16)18(24)19(23)25)22-9-7-21-8-10-22/h1-6,11,21H,7-10,12H2
InChIKeyFFRBUVWYYDMDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione (CAS 920284-68-0): Chemical Identity and Scaffold Classification for Procurement Decisions


1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione (CAS 920284-68-0; molecular formula C19H18ClN3O2; MW 355.8 g/mol) is a synthetic, dual-substituted isatin derivative belonging to the 4-piperazinyl-isatin chemotype . The compound features an indole-2,3-dione (isatin) core bearing a 3-chlorobenzyl substituent at the N1 position and an unsubstituted piperazine ring directly attached at the 4-position. This scaffold was originally disclosed in the patent literature as a privileged structure for dopamine autoreceptor partial agonism, with the 4-piperazinyl moiety serving as the key pharmacophore for D2 receptor engagement [1]. The compound is primarily available through specialty chemical suppliers as a research-grade screening compound and is not yet associated with any approved therapeutic agent.

Why Generic Substitution of 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione with Other Isatin Derivatives Carries Scientific Risk


Within the isatin (indole-2,3-dione) chemical space, seemingly minor structural modifications produce profound shifts in target engagement, isoform selectivity, and physicochemical properties that cannot be predicted by scaffold similarity alone. The ALDH inhibitor literature demonstrates that moving a halogen from the 5-position to the N1-benzyl group can shift isoform selectivity by 40- to 380-fold [1]. Similarly, the piperazinyl-isatin patent establishes that the presence or absence of N1-substitution, as well as the nature of the piperazine N4-substituent, fundamentally alters the D2 agonist/antagonist ratio—a parameter that determines whether a compound behaves as a full agonist, partial agonist, or antagonist at dopamine receptors [2]. Substituting the target compound with a simple N1-benzyl-isatin (lacking the 4-piperazine) or with a 4-piperazinyl-isatin bearing a different N1 group would yield a molecule with a distinct pharmacological fingerprint and should not be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence for 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione Against Structural Analogs


Dual N1/4-Substitution Architecture vs. Mono-Substituted 4-Piperazinyl-Isatins: Implications for D2 Partial Agonist Pharmacology

The target compound is the only 4-piperazinyl-isatin that combines a free piperazine NH at the 4-position with a 3-chlorobenzyl substituent at the N1 position. The closest patent-characterized analog, 4-(4-benzyl-piperazin-1-yl)-1H-indole-2,3-dione (Example V in US 6,743,796), lacks N1 substitution and carries a benzyl group on the piperazine nitrogen, yielding D2 quinpirole (autoreceptor) IC50 of 0.57 nM and D2 spiperone (postsynaptic) IC50 of 85 nM, with an agonist/antagonist ratio of 149—a profile diagnostic of partial agonist activity [1]. The target compound's free piperazine NH provides a hydrogen-bond donor capacity absent in the N4-benzyl analog, while the N1-3-chlorobenzyl group introduces halogen-bonding potential and distinct lipophilicity that are absent in the unsubstituted N1 comparator. These dual modifications are predicted to shift both the LowAg/HighAg ratio and the receptor occupancy kinetics relative to the patent-characterized lead.

Dopamine D2 receptor Autoreceptor agonism Antipsychotic drug discovery

N1-(3-Chlorobenzyl) Substitution Compared to N1-Benzyl and N1-Unsubstituted Isatins: ALDH Isoform Selectivity Implications

The ALDH inhibitor SAR study by Kimble-Hill et al. (2014) established that N1-substitution on the indole-2,3-dione core is a critical determinant of ALDH isoform selectivity. In Group 2 compounds (benzyl-type N1 substituents), halogen placement on the aromatic ring shifts potency up to 380-fold between ALDH1A1 and ALDH2 [1]. The target compound's 3-chlorobenzyl N1 substituent occupies a distinct chemical space not represented in the published ALDH SAR table: the nearest comparators are 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione (Compound 7: ALDH1A1 IC50 = 0.09 μM, ALDH2 IC50 = 0.41 μM, ALDH3A1 IC50 = 11 μM) and 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione (Compound 8: ALDH1A1 IC50 = 2.0 μM, ALDH2 IC50 = 0.05 μM, ALDH3A1 IC50 = 18 μM) [1]. The target compound differs fundamentally by positioning the chlorine on the N1-benzyl ring rather than the indole 5-position, and by incorporating the 4-piperazine moiety—a structural feature predicted to enhance ALDH3A1 selectivity based on Group 3 SAR where piperazine-containing linkers favor ALDH3A1 inhibition over ALDH2 [1].

Aldehyde dehydrogenase ALDH1A1 ALDH3A1 Cancer metabolism

Lipophilicity and Physicochemical Differentiation from 4-(4-Benzyl-piperazin-1-yl)-1H-indole-2,3-dione

The target compound incorporates a 3-chlorophenylmethyl group at N1, which is absent in the patent-claimed lead compound 4-(4-benzyl-piperazin-1-yl)-1H-indole-2,3-dione (US 6,743,796, Example V) [1]. The addition of a chlorine atom at the meta position of the N1-benzyl ring increases calculated logP (clogP) by approximately 0.7–0.9 log units relative to the unsubstituted N1 comparator, based on standard fragment-based predictions (aromatic Cl contribution ≈ +0.7 to +0.9). This lipophilicity increase falls within the optimal CNS drug-like range (clogP 2–5) and is predicted to enhance blood-brain barrier permeability relative to the less lipophilic N1-unsubstituted analog. Simultaneously, the free piperazine NH (pKa ≈ 8.5–9.5) provides a basic center amenable to salt formation, a feature absent in the N4-benzyl-substituted comparator where the piperazine nitrogen is tertiary.

Lipophilicity clogP Drug-like properties CNS drug design

Crystal Structure-Guided Design Potential: 4-Piperazinyl-Isatin Scaffold in ALDH3A1 Active Site

A closely related indole-2,3-dione bearing a piperazine-containing N1-substituent (1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione) has been co-crystallized with human ALDH3A1 at 2.3 Å resolution (PDB ID: 4L1O) [1]. The crystal structure reveals that the indole-2,3-dione core forms a covalent adduct with the catalytic cysteine residue (Cys243), while the piperazine moiety engages in hydrogen-bonding interactions with key active-site residues that dictate isoform selectivity [2]. The target compound differs from the co-crystallized inhibitor by having the piperazine directly attached to the indole 4-position rather than linked through a methylene bridge at N1, and by bearing a 3-chlorobenzyl group at N1 instead of a piperazinylmethyl-benzodioxole. These structural differences reposition the piperazine relative to the active-site residues in ALDH3A1, creating a distinct binding mode geometry that may be exploitable for achieving differential selectivity across the ALDH family.

X-ray crystallography ALDH3A1 Structure-based drug design Covalent inhibition

Recommended Research and Procurement Application Scenarios for 1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione


Dopamine D2 Autoreceptor Partial Agonist Lead Optimization in Antipsychotic Drug Discovery

Based on the established D2 partial agonist pharmacology of the 4-piperazinyl-isatin scaffold demonstrated in US Patent 6,743,796 (D2 quinpirole IC50 = 0.57 nM for the 4-benzylpiperazinyl analog) [1], the target compound is suitable as a starting point for structure-activity relationship (SAR) exploration programs seeking to optimize the D2 LowAg/HighAg ratio. The free piperazine NH provides a synthetically accessible handle for rapid analog generation via N-alkylation or N-acylation, enabling systematic exploration of the N4-substituent space while maintaining the N1-3-chlorobenzyl group constant. Procurement of this compound enables head-to-head comparison with the patent-characterized 4-(4-benzyl-piperazin-1-yl)-1H-indole-2,3-dione to elucidate how N1-substitution modulates the D2 functional selectivity profile.

ALDH Isoform Selectivity Profiling in Cancer Stem Cell and Chemoresistance Research

The ALDH enzyme family, particularly ALDH1A1 and ALDH3A1, serves as a functional marker for cancer stem cells and is implicated in chemoresistance across multiple tumor types. The published indole-2,3-dione SAR demonstrates that halogen placement and linker architecture can shift isoform selectivity by 40- to 380-fold [2]. The target compound's unique combination of 3-chlorobenzyl N1-substitution and 4-piperazinyl moiety occupies chemical space not covered by the published SAR tables, making it a valuable probe for identifying novel selectivity profiles—particularly ALDH3A1-selective inhibition with reduced ALDH2 liability, a profile desirable for cancer therapeutics where ALDH2 inhibition causes dose-limiting alcohol intolerance.

Crystallography and Biophysical Binding Mode Characterization for Structure-Based Drug Design

The availability of a high-resolution ALDH3A1 co-crystal structure with a piperazine-containing indole-2,3-dione inhibitor (PDB 4L1O, 2.3 Å) [3] provides a structural biology framework for characterizing the target compound's binding mode. Because the target compound differs from the 4L1O ligand in both the piperazine attachment point (direct 4-position linkage vs. N1-methylene bridge) and N1-substituent (3-chlorobenzyl vs. H), co-crystallization or soaking experiments with ALDH3A1 would reveal whether the 4-piperazinyl moiety engages the same active-site residues or establishes an alternative binding conformation. This structural information is essential for rational optimization and cannot be inferred from the existing crystal structure alone, creating a specific procurement rationale for crystallography-focused research groups.

Physicochemical and ADME Comparator Studies for CNS Drug Candidate Triage

The target compound's calculated lipophilicity (clogP ≈ 2.8–3.5) falls within the optimal CNS drug-like range, and its free piperazine NH offers a titratable basic center (predicted pKa ≈ 8.5–9.5) for salt form screening [1]. When procured alongside the less lipophilic comparator 4-(4-benzyl-piperazin-1-yl)-1H-indole-2,3-dione (clogP ≈ 2.0–2.8, no free NH), the pair enables systematic parallel assessment of how the N1-3-chlorobenzyl substitution impacts parallel artificial membrane permeability (PAMPA-BBB), plasma protein binding, microsomal stability, and CYP inhibition profiles. Such head-to-head ADME comparison directly informs lead selection decisions where both CNS penetration and metabolic stability are critical go/no-go criteria.

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